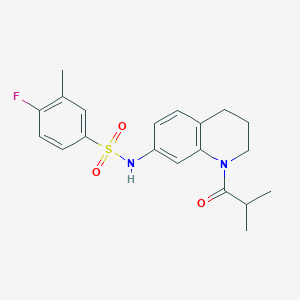

![molecular formula C12H13NO5 B2547810 Methyl-4-[(2-Oxo-1,3-oxazolidin-5-yl)methoxy]benzoat CAS No. 312598-51-9](/img/structure/B2547810.png)

Methyl-4-[(2-Oxo-1,3-oxazolidin-5-yl)methoxy]benzoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various oxazolidinone derivatives has been explored in the provided studies. Paper details the synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, starting from benzyl-N-Boc-(3R)-aminobutanoate and proceeding through cyclization and rearrangement catalyzed by Sn(OTf)2. The oligomers were synthesized by activating the carboxy group and were obtained in good yield, suggesting ordered structures in their folding. Similarly, paper describes the synthesis of N-methyl-2-oxazolidinones from 3-ethoxy-6-(N-methyl-N-tert-butoxycarbonyl)amino-2,4-hexadienoates using concentrated sulfuric acid, which served as intermediates for constructing N-methylpyrrole rings.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are crucial for understanding their properties and potential applications. In paper , the structure of iminothiazolidin-4-one acetate derivatives was characterized by spectroscopic techniques, and one compound was confirmed by X-ray crystallography. The study in paper involved the asymmetric synthesis of diastereomeric metabolites of metoprolol, with the absolute configurations assigned based on reductions and circular dichroism spectrum.

Chemical Reactions Analysis

The reactivity of oxazolidinone derivatives with various reagents has been investigated. Paper reports the reaction of 4-methyleneoxazolidin-2-ones with peroxy acids, leading to the formation of esters and oxidative fission of the double bond in certain derivatives. These reactions provided proof of the structure of the synthesized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. Paper describes methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a tubulin polymerization inhibitor, indicating its potential as an antiproliferative agent against human cancer cells. The presence of specific functional groups was essential for the compound's high cell growth inhibition activity.

Wissenschaftliche Forschungsanwendungen

- Methyl-4-[(2-Oxo-1,3-oxazolidin-5-yl)methoxy]benzoat wurde hinsichtlich seines Potenzials als Antithrombotikum untersucht. Thrombose, die Bildung von Blutgerinnseln, ist ein entscheidender Faktor bei Herz-Kreislauf-Erkrankungen. Forscher haben die Fähigkeit dieser Verbindung untersucht, die Gerinnselbildung zu hemmen und thrombotische Ereignisse zu verhindern .

- Die Struktur der Verbindung deutet darauf hin, dass sie möglicherweise antibakterielle Aktivität besitzt. Obwohl spezifische Studien zu ihren antibakteriellen Wirkungen begrenzt sind, könnten weitere Forschungen ihr Potenzial zur Bekämpfung von bakteriellen Infektionen aufdecken .

- Oxidativer Stress trägt zu verschiedenen Krankheiten bei. This compound könnte antioxidative Eigenschaften aufweisen, freie Radikale abfangen und Zellen vor Schäden schützen. Es sind jedoch weitere Untersuchungen erforderlich, um dies zu bestätigen .

- Die Synthese von Pyrrol-3-Carbonsäureamiden, einer Substruktur, die für erfolgreiche Medikamente wie Atorvastatin und Sunitinib von zentraler Bedeutung ist, unterstreicht die Bedeutung verwandter Verbindungen. This compound könnte als Gerüst für die Entwicklung neuer Medikamente dienen .

- Über seine biologischen Anwendungen hinaus trägt diese Verbindung zum Gebiet der organischen Synthese bei. Seine unkomplizierte Synthese und hohe Ausbeute machen es wertvoll für die chemische Forschung und Entwicklung .

Antithrombotische Aktivität

Antibakterielle Eigenschaften

Antioxidatives Potenzial

Arzneimittelentwicklung

Chemische Synthese und Organische Chemie

Wirkmechanismus

Target of Action

Similar compounds such as oxazolidinone derivatives have been identified as potent inhibitors of factor xa (fxa), a coagulation enzyme .

Mode of Action

It can be inferred that if it acts similarly to other oxazolidinone derivatives, it may inhibit its target enzyme, leading to a disruption in the normal biochemical processes .

Biochemical Pathways

If it acts similarly to other oxazolidinone derivatives, it may affect the coagulation pathway by inhibiting Factor Xa .

Result of Action

If it acts similarly to other oxazolidinone derivatives, it may lead to a disruption in the normal coagulation process .

Biochemische Analyse

Biochemical Properties

Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with ribosomal proteins, potentially inhibiting protein synthesis by binding to specific sites on the ribosome . Additionally, it may interact with enzymes involved in metabolic pathways, altering their catalytic activity and affecting overall metabolic flux .

Cellular Effects

Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound has been observed to modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth and differentiation . Furthermore, it may impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as ribosomal proteins, inhibiting their function and disrupting protein synthesis . Additionally, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in metabolic pathways . These interactions can lead to changes in gene expression and cellular function, ultimately affecting overall cellular physiology .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate can change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . Degradation products may form over time, potentially altering its effects on cells and tissues . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . Higher doses can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where specific dosages result in significant changes in cellular and physiological responses .

Metabolic Pathways

Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the activity of key metabolic enzymes, altering the levels of metabolites and affecting overall metabolic balance . Additionally, it may interact with cofactors, such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide, modulating their role in redox reactions and energy production .

Transport and Distribution

The transport and distribution of Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Binding proteins may facilitate its distribution within tissues, influencing its localization and accumulation . These interactions can affect the compound’s overall activity and function within the biological system .

Subcellular Localization

Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell . For instance, it may localize to the mitochondria, influencing mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and transcriptional regulation .

Eigenschaften

IUPAC Name |

methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-16-11(14)8-2-4-9(5-3-8)17-7-10-6-13-12(15)18-10/h2-5,10H,6-7H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAGFUQOMIAQJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2CNC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-methoxyphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2547730.png)

![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate](/img/structure/B2547732.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride](/img/structure/B2547733.png)

![[4-[(4-Acetamidophenyl)iminomethyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2547734.png)

![1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2547735.png)

![1-(2-Chloro-5-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2547737.png)